N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS3/c17-15(14-4-2-10-19-14)16-8-7-11-5-6-13(20-11)12-3-1-9-18-12/h1-6,9-10H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDQXFUSOCZEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of 2,2’-bithiophene: This can be achieved through the coupling of thiophene units using a palladium-catalyzed Stille coupling reaction.
Introduction of the Ethyl Group: The bithiophene derivative is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl group.
Formation of the Carboxamide: The final step involves the reaction of the ethylated bithiophene with thiophene-2-carboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the thiophene rings can be functionalized with various substituents using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Bromine, iron(III) chloride, acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Organic Electronics
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is primarily recognized for its role in organic electronics, particularly in:
- Organic Photovoltaics (OPVs) : The compound can be used as a donor material in OPV cells due to its favorable charge transport properties and light absorption capabilities.
| Property | Value |
|---|---|
| Absorption Peak | 550 nm |
| Electron Mobility | 0.1 cm²/V·s |
| Device Efficiency | Up to 8% |
- Organic Field Effect Transistors (OFETs) : Its semiconducting properties make it suitable for use in OFETs, where it can enhance device performance through improved charge carrier mobility.
Photonic Applications
The unique optical properties of the bithiophene moiety allow for applications in photonic devices:
- Light Emitting Diodes (LEDs) : The compound can be utilized in the fabrication of LEDs, contributing to efficient light emission due to its high photoluminescence quantum yield.
Medicinal Chemistry
Research has indicated potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
- Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promise against various bacterial strains.
Case Studies
-
Organic Photovoltaic Devices :
- A study demonstrated that devices incorporating this compound achieved a power conversion efficiency of up to 8% under standard testing conditions.
-
Anticancer Research :
- In vitro studies on breast cancer cell lines indicated that the compound significantly reduced cell viability compared to controls, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can disrupt cellular functions and lead to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiophene Core
Nitrothiophene Carboxamides ()
- Example Compounds :
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Key Differences: Electron-Withdrawing Nitro Group: These compounds feature a nitro (-NO₂) substituent on the thiophene ring, which reduces electron density and enhances reactivity in electrophilic substitution reactions. Biological Activity: The nitro group is critical for antibacterial activity, as seen in compounds with 99.05% purity and efficacy against resistant strains .
Formyl and Carbazole-Substituted Thiophenes ()
- Example Compounds: 5-(4,5-bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b) 5-formyl-2,2'-bithiophene (6)
- Key Differences: Aldehyde Functional Group: The formyl (-CHO) substituent in these compounds facilitates further synthetic modifications (e.g., condensation reactions). Extended Conjugation: Carbazole and diphenylamino groups in 6b enhance charge transport properties, making them suitable for organic light-emitting diodes (OLEDs) .
Bithiophene Derivatives with Varied Linkers and Substituents
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide ()
- Key Differences :
- Contrast with Target Compound :
- The target compound’s simpler ethyl linker and lack of bulky piperidine groups may reduce steric hindrance, favoring synthetic scalability.
7,14-Bis(5′-bromo-3′,2′-dodecyl-[2,2′-bithiophene]-5-yl)diindolo[...]dione (BAI4) ()
- Key Differences :
- Contrast with Target Compound: The target compound’s monomeric structure and carboxamide group limit its use in polymer chemistry but may enhance molecular recognition in biological systems.
Carboxamide Derivatives with Aromatic Substitutents
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Key Differences: Nitroaromatic Group: The nitro group on the phenyl ring introduces planarity (dihedral angle: 8.5–13.5°) and influences crystal packing via weak C–H⋯O/S interactions. Antifungal Activity: Similar carboxamides exhibit genotoxicity and antimicrobial properties .
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide ()
- Key Differences :
- Contrast with Target Compound :
- The target’s bithiophene unit provides extended conjugation, which may improve charge-transfer properties in electronic applications.
Comparative Data Table
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is a novel thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bithiophene moiety and a carboxamide functional group, which contribute to its interactions with biological systems. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.5 g/mol. The compound's structure allows for various interactions with biological molecules, primarily through π–π stacking and hydrogen bonding due to the presence of the thiophene and carboxamide groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial properties against various pathogens. The structural features of this compound may enhance its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Research indicates that compounds with thiophene scaffolds can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation through interference with cell cycle regulation.
Antimicrobial Activity
A study exploring the antimicrobial effects of thiophene derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. For example, treatment with this compound resulted in a 50% reduction in viability in colorectal cancer cells (Caco-2) at concentrations as low as 25 µM, while showing less effect on normal cells . The study highlighted the compound's potential as a scaffold for designing targeted anticancer therapies.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide?
Answer:
- Catalyst Screening : High-throughput screening of catalysts (e.g., palladium complexes for coupling reactions) and solvents (polar aprotic solvents like DMF) can enhance reaction efficiency. For example, Suzuki-Miyaura coupling is widely used for bithiophene synthesis .
- Continuous Flow Chemistry : Scaling up production while maintaining control over reaction parameters (temperature, residence time) improves reproducibility and reduces side products .
- Microwave-Assisted Synthesis : Reduces reaction times and improves yields compared to conventional heating, particularly for amide bond formation steps .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, especially for distinguishing between α- and β-thiophene positions .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and thiophene C-S vibrations at ~700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for confirming synthetic intermediates .
Advanced: How does regioselectivity in functionalization (e.g., formylation) impact the electronic properties of this compound?
Answer:
- Vilsmeier-Haack Reaction : Electrophilic formylation occurs at the most electron-rich position adjacent to the bithiophene’s amino group (e.g., 4-position), enhancing π-conjugation for optoelectronic applications .
- Lithiation Strategies : Deprotonation at the 5´-position (due to sulfur’s electron-withdrawing effect) followed by electrophilic quenching allows selective 5´-functionalization, altering solubility and charge-transport properties .
- Impact on Applications : Regioselectivity determines intermolecular π-π stacking in organic semiconductors, affecting charge mobility in devices like OLEDs .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observable effect)?
Answer:
- Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity and stoichiometry for suspected targets like kinases or GPCRs .
- Cellular Context : Test activity in diverse cell lines (e.g., cancer vs. normal) to identify context-dependent effects. For example, hydroxyl groups may enhance hydrogen bonding in certain cellular environments .
- Metabolite Analysis : LC-MS/MS can detect active metabolites that might explain discrepancies between in vitro and in vivo results .
Advanced: What computational methods are effective for predicting the material science applications of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict charge-transport properties and bandgap tuning for organic electronics .
- Molecular Dynamics (MD) Simulations : Models π-π stacking distances and molecular packing in thin films, critical for optimizing OLED or OPV device performance .
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide structure-activity relationship (SAR) studies .
Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solvent Screening : Use mixed-solvent systems (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
- Derivatization : Introduce heavy atoms (e.g., bromine) via post-synthetic modification to enhance X-ray scattering .
- Temperature Gradients : Gradual cooling from saturated solutions promotes nucleation of single crystals suitable for diffraction .
Basic: What are the key structural features influencing this compound’s reactivity?
Answer:
- Bithiophene Core : Enables π-π stacking and charge delocalization, critical for redox activity in electrochemical applications .
- Amide Linkage : Participates in hydrogen bonding with biological targets or solvent molecules, affecting solubility and aggregation .
- Ethyl Spacer : Balances rigidity and flexibility, influencing conformational stability in both solution and solid states .
Advanced: How can researchers validate the proposed mechanism of action in biological systems?
Answer:
- Knockout/CRISPR Models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .
- Fluorescence Quenching Assays : Monitor real-time interactions using labeled analogues (e.g., FITC-conjugated derivatives) .
- Proteomic Profiling : Identify off-target effects via mass spectrometry-based pulldown assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
